8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Brand Name: Vulcanchem
CAS No.: 41505-84-4
VCID: VC5993365
InChI: InChI=1S/C13H16N2O/c1-15-6-5-13-11(8-15)10-7-9(16-2)3-4-12(10)14-13/h3-4,7,14H,5-6,8H2,1-2H3
SMILES: CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Molecular Formula: C13H16N2O
Molecular Weight: 216.284

8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS No.: 41505-84-4

Cat. No.: VC5993365

Molecular Formula: C13H16N2O

Molecular Weight: 216.284

* For research use only. Not for human or veterinary use.

8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - 41505-84-4

Specification

CAS No. 41505-84-4
Molecular Formula C13H16N2O
Molecular Weight 216.284
IUPAC Name 8-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Standard InChI InChI=1S/C13H16N2O/c1-15-6-5-13-11(8-15)10-7-9(16-2)3-4-12(10)14-13/h3-4,7,14H,5-6,8H2,1-2H3
Standard InChI Key DFBGAQRXYSMOMN-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s core structure consists of a pyrido[4,3-b]indole system fused with a partially saturated piperidine ring. The methoxy group (-OCH₃) occupies the 8-position of the indole moiety, while a methyl group (-CH₃) is attached to the 2-position of the tetrahydro-pyridine ring . This substitution pattern distinguishes it from related analogs, such as 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (lacking the 2-methyl group) and 8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (methylated at the 5-position) .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name8-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indolePubChem
Molecular FormulaC₁₃H₁₆N₂OPubChem
Molecular Weight216.28 g/molPubChem
InChI KeyDFBGAQRXYSMOMN-UHFFFAOYSA-NPubChem
SMILESCN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OCPubChem
CAS Registry Number41505-84-4PubChem

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational descriptors derived from PubChem suggest distinct electronic features. The methoxy group’s electron-donating effects likely influence the indole ring’s aromaticity, while the methyl group may sterically hinder rotational freedom in the piperidine moiety . Comparative analysis with unsubstituted pyridoindoles predicts altered solubility and reactivity profiles.

Synthetic Pathways and Production Considerations

Retrosynthetic Analysis

  • Cyclization Strategy: Formation of the pyridoindole core via Pictet-Spengler condensation between tryptamine derivatives and carbonyl compounds, followed by methylation.

  • Late-Stage Functionalization: Introducing the methoxy group through electrophilic aromatic substitution on a preassembled tetrahydro-pyridoindole scaffold.

Challenges in Synthesis

Physicochemical Characteristics

Thermodynamic Properties

Predicted logP values (2.1–2.5) indicate moderate lipophilicity, suggesting potential blood-brain barrier permeability. Aqueous solubility is likely limited (<1 mg/mL) due to the fused aromatic system and alkyl substituents. Melting point and stability data remain uncharacterized, necessitating experimental validation.

Reactivity Profile

The compound’s reactivity is governed by:

  • Indole Nitrogen: Susceptible to electrophilic attack at the 3-position.

  • Methoxy Group: Participates in demethylation under strong acidic or oxidative conditions.

  • Methyl Group: Potential site for metabolic hydroxylation or oxidation to a carboxylic acid.

Applications in Scientific Research

Chemical Biology Probes

The methyl and methoxy groups serve as handles for isotopic labeling (e.g., ¹³C, ¹⁴C) in tracer studies investigating:

  • Metabolic fate in model organisms.

  • Protein-ligand interaction dynamics via nuclear Overhauser effect (NOE) experiments.

Materials Science Applications

Conjugated π-systems suggest utility in:

  • Organic Semiconductors: As electron-donating components in photovoltaic devices.

  • Fluorescent Tags: Functionalization with fluorophores for bioimaging applications.

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